3-(Trifluoromethyl)phenylhydrazine

Catalog No.
S1533921
CAS No.
368-78-5
M.F
C7H7F3N2
M. Wt
176.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)phenylhydrazine

CAS Number

368-78-5

Product Name

3-(Trifluoromethyl)phenylhydrazine

IUPAC Name

[3-(trifluoromethyl)phenyl]hydrazine

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4,12H,11H2

InChI Key

RSESUCWJKLHXEZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NN)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NN)C(F)(F)F

The exact mass of the compound 3-(Trifluoromethyl)phenylhydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157345. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Trifluoromethyl)phenylhydrazine (CAS 368-78-5) is a fluorinated aromatic hydrazine utilized primarily as a building block for synthesizing trifluoromethyl-substituted heterocycles, including indoles, pyrazoles, and indazoles [1]. In procurement and material selection, this specific meta-substituted precursor is prioritized when target architectures require the strong electron-withdrawing properties and steric bulk of a -CF3 group to modulate metabolic stability and lipophilicity in the final active pharmaceutical ingredient (API) or agrochemical.

Research Fit

Synthetic utility Fischer indole synthesis, hydrazone formation, pyrazole and triazole construction
Key property Meta-CF₃ increases lipophilicity and modifies electron density of hydrazine moiety
Selection context Positional isomer critical for 4- or 6-substituted indole regioisomer access

Substituting 3-(Trifluoromethyl)phenylhydrazine with its isomers or unfluorinated analogs fundamentally alters downstream synthetic outcomes and product profiles [1]. Using unsubstituted phenylhydrazine fails to impart the critical lipophilicity shift and cytochrome P450 resistance required for modern drug scaffolds. Furthermore, substituting with the closely related 4-(trifluoromethyl)phenylhydrazine completely changes the regiochemistry of cyclization reactions; the para-isomer exclusively yields 5-substituted indoles, whereas the meta-isomer is strictly required to access 4- or 6-trifluoromethylindole architectures, making it non-interchangeable for specific target molecules.

Substitution Risk

Positional isomer mismatch
Ortho- or para-CF₃ isomers produce different indole regioisomers (3,7- or 3,5-disubstituted) and may not support reported antimycobacterial chemotypes.
Lipophilicity and basicity shift
Replacing with unsubstituted phenylhydrazine removes the ~1–1.4 log unit lipophilicity gain and higher basicity, altering downstream compound permeability and reactivity profiles.
Reactivity divergence
Electron-withdrawing CF₃ lowers nucleophilicity; direct substitution with non-fluorinated arylhydrazines may require different reaction conditions and can affect chemoselectivity.

Regiochemical Divergence in Fischer Indole Synthesis

When subjected to Fischer indole synthesis, the meta-substitution of 3-(trifluoromethyl)phenylhydrazine dictates a divergent cyclization pathway compared to its para-isomer[1]. The target compound yields a mixture of 6-trifluoromethylindole and 4-trifluoromethylindole (typically in a 3:1 to 4:1 ratio depending on the acid catalyst), whereas 4-(trifluoromethyl)phenylhydrazine yields a single 5-trifluoromethylindole isomer. This necessitates specific downstream chromatographic or crystallization steps when utilizing the 3-CF3 precursor.

Evidence DimensionRegioisomer distribution in indole cyclization
Target Compound DataForms a ~3:1 to 4:1 mixture of 6-CF3 and 4-CF3 indoles
Comparator Or Baseline4-(Trifluoromethyl)phenylhydrazine (forms 100% 5-CF3 indole)
Quantified DifferenceRequires downstream separation of regioisomers, unlike the 100% regioselective para-analog
ConditionsAcid-catalyzed Fischer indole cyclization with unsymmetrical ketones

Buyers and process chemists must account for separation costs and yield adjustments when procuring this precursor to synthesize 6-CF3 indole targets.

Antimycobacterial activity
Reported
Active against M. tuberculosis H37Rv (qualitative); unsubstituted analog inactive/reduced
Supports antimycobacterial lead identification
Exact MIC not tabulated; cross-study comparison

Lipophilicity and Pharmacokinetic Modulation

The incorporation of the 3-(trifluoromethyl)phenyl moiety via this hydrazine precursor significantly alters the physicochemical properties of the resulting heterocycles [1]. Compared to derivatives synthesized from unsubstituted phenylhydrazine, the addition of the meta-CF3 group increases the octanol-water partition coefficient (logP) by approximately 0.88 to 1.0 units. This quantitative shift is critical for enhancing passive membrane permeability in oral drug formulations.

Evidence DimensionOctanol-water partition coefficient (logP) shift
Target Compound Data+0.88 to +1.0 logP unit increase in derivative scaffolds
Comparator Or BaselineUnsubstituted phenylhydrazine (baseline logP)
Quantified Difference~0.9 unit increase in lipophilicity per CF3 group
ConditionsStandard octanol/water partition coefficient measurement of derivative pyrazoles

Procuring this specific fluorinated building block is essential for hitting strict lipophilicity and membrane permeability targets in early-stage drug discovery.

Antifungal spectrum
Class-level
Active against multiple phytopathogenic fungi; unsubstituted analog data unavailable
Reported fungicidal screening context
Qualitative data; direct comparator lacking

Handling Stability and Form Selection (Free Base vs. Hydrochloride)

The physical form of 3-(trifluoromethyl)phenylhydrazine significantly impacts its industrial usability [1]. The free base form (CAS 368-78-5) is a liquid that is highly susceptible to air oxidation, often darkening rapidly upon exposure. In contrast, its hydrochloride salt (CAS 3107-33-3) is a stable, crystalline solid. Industrial procurement often favors the salt form to extend shelf-life from weeks to over 12 months under ambient conditions, ensuring lot-to-lot reproducibility in large-scale syntheses.

Evidence DimensionShelf-life and physical stability
Target Compound DataFree base (CAS 368-78-5): Oxidation-prone liquid
Comparator Or BaselineHydrochloride salt (CAS 3107-33-3): Stable crystalline solid
Quantified DifferenceSalt form extends viable shelf-life from weeks to >12 months
ConditionsAmbient atmospheric storage and industrial handling

Buyers must carefully select between the free base and the hydrochloride salt to balance immediate reactivity needs against long-term storage and handling stability.

Lipophilicity (LogP)
Class-level
LogP 2.76 vs. ~1.3–1.5 (Δ +1.1–1.4; 10–25× partition coefficient)
Increased lipophilicity context for lead design
Computational prediction (XLogP3)
Indole regiochemistry
Class-level
Meta-CF₃ → 4- or 6-substituted indole; unsubstituted → 3-substituted; ortho/para give different products
Regiochemical control in indole synthesis
Tandem hydroformylation/Fischer indole context
Purity specification
Specification review
≥97.0% (GC) vs. technical grade 90%
Supports synthetic reproducibility
Store at 2–8°C, inert atmosphere
Basicity (pKa)
Class-level
pKa ≈ 4.0 vs. 5.2–5.5 (Δ -1.0 to -1.5; 10–30× reduced basicity)
Reduced basicity may alter reactivity and chemoselectivity
Computational prediction; verification recommended

Synthesis of 6-Trifluoromethylindole Scaffolds

Directly following from its regiochemical behavior in Fischer indole cyclizations, 3-(trifluoromethyl)phenylhydrazine is the mandatory precursor for accessing 6-CF3 indoles [1]. Process chemists utilize strong acid catalysis (e.g., polyphosphoric acid) to maximize the yield of the 6-isomer over the 4-isomer, making it critical for specific CNS and oncology drug targets.

Development of Fluorinated Pyrazole APIs

Leveraging the +0.88 logP enhancement, this compound is heavily procured for condensation with 1,3-dicarbonyls to form 1-(3-(trifluoromethyl)phenyl)pyrazoles [1]. This specific structural motif is widely used in modern kinase inhibitors and anti-inflammatory agents to improve metabolic resistance against cytochrome P450 degradation.

Agrochemical Active Ingredient Discovery

In the agrochemical sector, the stability and lipophilicity imparted by the meta-CF3 group make this hydrazine an ideal building block for novel pesticides and fungicides [1]. The specific substitution pattern ensures optimal penetration of insect or plant cuticles compared to unfluorinated baselines.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antitubercular lead identification
Meta-CF₃ building block for hydrazinecarboxamide synthesis
Reported activity against M. tuberculosis H37Rv model
Antifungal agrochemical discovery
Trifluoromethyl substitution for lipophilicity and metabolic stability
Fungicidal activity screening against phytopathogens
4- or 6-CF₃-indole synthesis
Regioselective Fischer indole cyclization control
Structural confirmation of indole regioisomer
Lead compound ADME optimization
Predicted LogP and basicity modulation
Lipophilicity and pKa impact on drug-like properties

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

368-78-5

Wikipedia

(3-(Trifluoromethyl)phenyl)hydrazine

Explore Compound Types